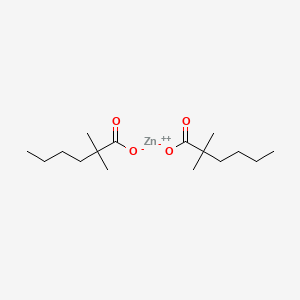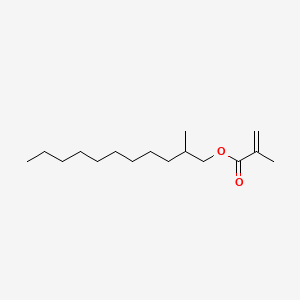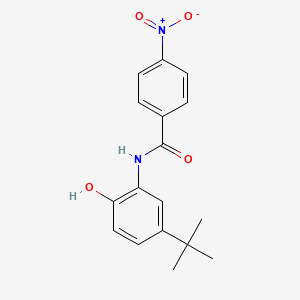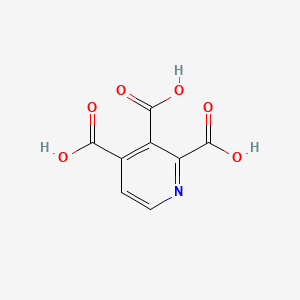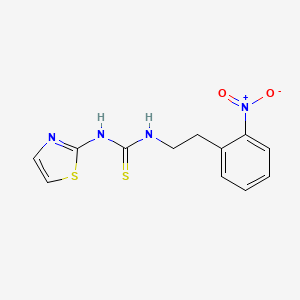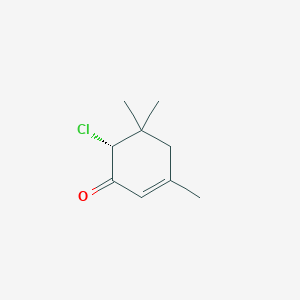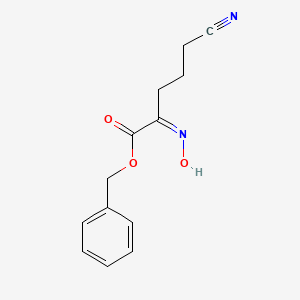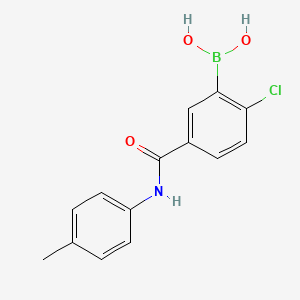
2-Chloro-5-(4-methylphenylcarbamoyl)benzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(4-methylphenylcarbamoyl)benzeneboronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Méthodes De Préparation
The synthesis of 2-Chloro-5-(4-methylphenylcarbamoyl)benzeneboronic acid typically involves the reaction of 2-chloro-5-nitrobenzeneboronic acid with 4-methylphenyl isocyanate. The reaction is carried out under anhydrous conditions in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or chromatography .
Industrial production methods for boronic acids generally involve the use of borate esters as intermediates. These esters are prepared by the dehydration of boric acid with alcohols. The borate esters are then hydrolyzed to yield the desired boronic acid .
Analyse Des Réactions Chimiques
2-Chloro-5-(4-methylphenylcarbamoyl)benzeneboronic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines or thiols. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: The boronic acid group can be oxidized to a boronic ester or boronic anhydride using oxidizing agents such as hydrogen peroxide or sodium perborate.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Applications De Recherche Scientifique
2-Chloro-5-(4-methylphenylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.
Biology: The compound can be used to study the interactions between boronic acids and biological molecules such as enzymes and receptors.
Medicine: Boronic acids have been investigated for their potential use as enzyme inhibitors, particularly for proteases and kinases. This compound may have similar applications in drug discovery and development.
Industry: Boronic acids are used in the production of pharmaceuticals, agrochemicals, and advanced materials
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(4-methylphenylcarbamoyl)benzeneboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is particularly important for the inhibition of proteases and kinases, which are involved in various biological processes .
Comparaison Avec Des Composés Similaires
2-Chloro-5-(4-methylphenylcarbamoyl)benzeneboronic acid can be compared with other similar compounds such as:
2-Chloro-4-(2-fluoro-5-methylphenylcarbamoyl)benzeneboronic acid: This compound has a similar structure but contains a fluorine atom instead of a methyl group.
2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid: This compound has a methyl group in a different position, which may affect its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological molecules.
Propriétés
Formule moléculaire |
C14H13BClNO3 |
|---|---|
Poids moléculaire |
289.52 g/mol |
Nom IUPAC |
[2-chloro-5-[(4-methylphenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H13BClNO3/c1-9-2-5-11(6-3-9)17-14(18)10-4-7-13(16)12(8-10)15(19)20/h2-8,19-20H,1H3,(H,17,18) |
Clé InChI |
IHMDYBHUOKRJCH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12643156.png)
![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)
